molecular formula C18H26O3 B13735489 (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid CAS No. 3727-71-7

(1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid

Cat. No.: B13735489
CAS No.: 3727-71-7
M. Wt: 290.4 g/mol
InChI Key: XTYLGTOMVGQDQC-QXUSFIETSA-N
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Description

The compound (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid can be achieved through a multi-step organic synthesis process. The starting materials and reagents required for the synthesis include ethyl and methyl derivatives, along with specific catalysts and solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions: The compound (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or amines, into the compound’s structure.

Scientific Research Applications

The compound (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid has potential applications in various scientific research fields. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may serve as a lead compound for developing new drugs or therapeutic agents. Additionally, its unique chemical properties make it valuable for industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. Understanding the compound’s mechanism of action is essential for elucidating its potential therapeutic benefits and side effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid include other dodecahydrophenanthrene derivatives and related organic molecules with similar structural features.

Uniqueness: The uniqueness of this compound lies in its specific functional groups and stereochemistry

Properties

CAS No.

3727-71-7

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(1S,2S,4aS,4bR,10aR)-1-ethyl-2-methyl-7-oxo-1,3,4,4a,4b,5,6,9,10,10a-decahydrophenanthrene-2-carboxylic acid

InChI

InChI=1S/C18H26O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h10,13-16H,3-9H2,1-2H3,(H,20,21)/t13-,14+,15+,16-,18-/m0/s1

InChI Key

XTYLGTOMVGQDQC-QXUSFIETSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2CCC3=CC(=O)CC[C@@H]3[C@H]2CC[C@]1(C)C(=O)O

Canonical SMILES

CCC1C2CCC3=CC(=O)CCC3C2CCC1(C)C(=O)O

Origin of Product

United States

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